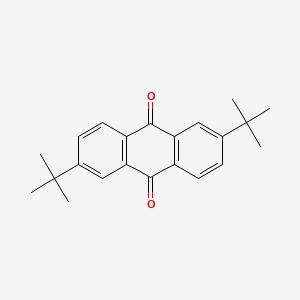![molecular formula C29H33N3O4S B11973505 Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Isopropyl (2E)-2-[4-(diéthylamino)benzylidène]-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate est un composé organique complexe qui appartient à la classe des thiazolopyrimidines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Isopropyl (2E)-2-[4-(diéthylamino)benzylidène]-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate implique généralement des réactions organiques en plusieurs étapes. Les étapes clés peuvent inclure :
Formation du noyau thiazolopyrimidique : Cela peut être réalisé par cyclisation de précurseurs appropriés dans des conditions spécifiques.
Introduction du groupe benzylidène : Cette étape implique la condensation d’un dérivé de benzaldéhyde avec le noyau thiazolopyrimidique.
Fonctionnalisation avec des groupes diéthylamino et méthoxy : Ces groupes sont introduits par des réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’Isopropyl (2E)-2-[4-(diéthylamino)benzylidène]-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut réduire les doubles liaisons ou d’autres groupes réductibles.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Les réactifs courants comprennent les halogénures et les nucléophiles en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Comme sonde pour étudier les processus et les interactions biologiques.
Médecine : Comme agent thérapeutique potentiel pour traiter diverses maladies.
Industrie : Comme intermédiaire dans la production de produits pharmaceutiques et autres produits chimiques fins.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Le mécanisme d’action de l’Isopropyl (2E)-2-[4-(diéthylamino)benzylidène]-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Inhibition enzymatique : Le composé peut inhiber l’activité de certaines enzymes, ce qui conduit à des effets thérapeutiques.
Liaison aux récepteurs : Le composé peut se lier à des récepteurs spécifiques, modulant leur activité et leurs voies de signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolopyrimidines : D’autres composés de cette classe avec des structures et des propriétés similaires.
Dérivés benzylidènes : Composés avec des groupes benzylidènes qui présentent des activités biologiques similaires.
Unicité
L’Isopropyl (2E)-2-[4-(diéthylamino)benzylidène]-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C29H33N3O4S |
|---|---|
Poids moléculaire |
519.7 g/mol |
Nom IUPAC |
propan-2-yl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H33N3O4S/c1-7-31(8-2)22-13-9-20(10-14-22)17-24-27(33)32-26(21-11-15-23(35-6)16-12-21)25(28(34)36-18(3)4)19(5)30-29(32)37-24/h9-18,26H,7-8H2,1-6H3/b24-17+ |
Clé InChI |
KTBISMJIDMSICY-JJIBRWJFSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)

![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973479.png)
![N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-phenyl-1-piperazinamine](/img/structure/B11973482.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973503.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)
